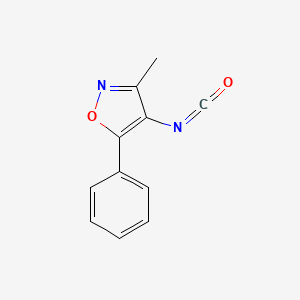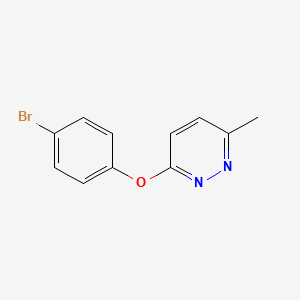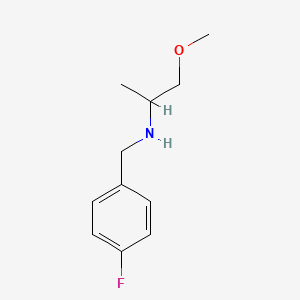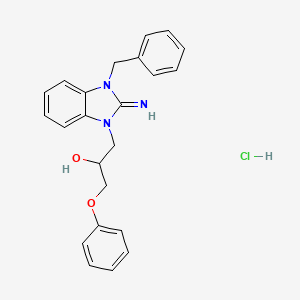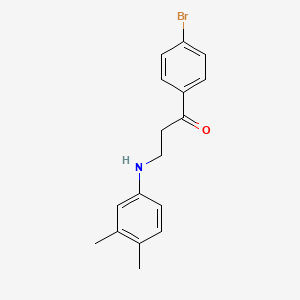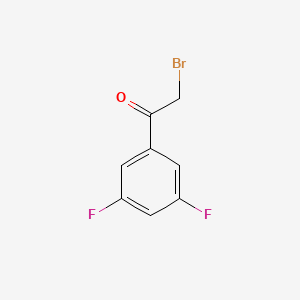
2-Bromo-1-(3,5-difluorophenyl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(3,5-difluorophenyl)ethanone is a brominated ketone with a difluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties, synthesis, and potential applications. These compounds are of interest due to their utility in various chemical reactions and potential biological activities.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves halogenation reactions. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through a halogen-exchange reaction, which suggests that a similar approach could be used for synthesizing 2-Bromo-1-(3,5-difluorophenyl)ethanone . Additionally, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone and its conversion to various derivatives indicates that brominated ketones can serve as versatile intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of brominated ketones can be investigated using computational methods and compared with experimental data, such as infrared spectroscopy and X-ray diffraction . The stability of these molecules can be analyzed through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. The HOMO-LUMO analysis can provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity .
Chemical Reactions Analysis
Brominated aromatic ketones can participate in various chemical reactions due to the presence of the reactive bromine atom and the carbonyl group. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones shows that the position of bromination can be controlled by the choice of reagent and solvent, indicating that similar selectivity might be achievable with 2-Bromo-1-(3,5-difluorophenyl)ethanone . The reactivity of the bromine atom also allows for the formation of thiazole derivatives, as demonstrated by the conversion of 2-bromo-1-(3,4-dimethylphenyl)ethanone into various thiazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ketones can be characterized by spectroscopic methods. The FT-IR spectra can reveal the presence of characteristic functional groups, while UV-Vis spectroscopy can provide information about the electronic transitions and possible charge transfer bands . The molecular structures obtained from single-crystal X-ray diffraction studies can give precise geometrical parameters, which are essential for understanding the compound's properties and reactivity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Analogues : The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a chemical analogue of 2-Bromo-1-(3,5-difluorophenyl)ethanone, demonstrated its effectiveness as a chemical protective group and its role in halogen-exchange reactions (Li Hong-xia, 2007).
- Esterification and Photolytic Properties : The esterification of similar bromo-aryl ethanones was successful, and these compounds showed no photolytic phenomena in different solvents, implying stability under various conditions (Li Hong-xia, 2007).
Chemical Reactions and Mechanisms
- SRN1 Mechanism in Synthesis : A study on the synthesis of α,β-unsaturated ketones demonstrated a mechanism involving 2-bromo-1-aryl ethanones, which could be relevant for understanding the reactivity of 2-Bromo-1-(3,5-difluorophenyl)ethanone (C. Curti, A. Gellis, & P. Vanelle, 2007).
- Nucleophilic Substitution Reactions : Computational studies on imidazole reactions with various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(3,5-difluorophenyl)ethanone, provide insights into their chemical behavior in nucleophilic substitution reactions (T. Erdogan & F. Erdoğan, 2019).
Propriétés
IUPAC Name |
2-bromo-1-(3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGSZFRYLCTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380869 | |
| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,5-difluorophenyl)ethanone | |
CAS RN |
220607-75-0 | |
| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

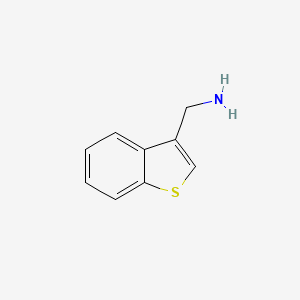



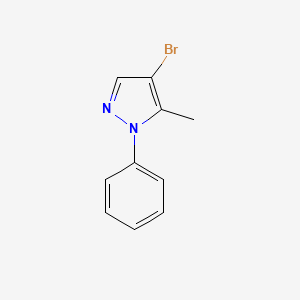
![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
